1,5,5-Trimethyl-6-methylene-cyclohexene
Description
Systematic Nomenclature and Structural Classification as a Monoterpenoid
The compound is systematically named 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane according to IUPAC nomenclature. nih.govnist.gov The name 1,5,5-trimethyl-6-methylene-cyclohexene is also used, though less frequently in formal literature. nih.govchemspider.com Structurally, it is a bicyclic monoterpene. wikipedia.orgwikipedia.org
Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units, giving them the characteristic molecular formula C₁₀H₁₆. wikipedia.orgwikipedia.org this compound fits this classification perfectly. nih.gov Its biosynthesis in plants proceeds from geranyl pyrophosphate, a C10 precursor, through enzymatic cyclization. wikipedia.orgacs.org This biochemical pathway is a hallmark of monoterpene synthesis. acs.org The structure features a four-membered ring fused to a six-membered ring, forming a bicyclo[3.1.1]heptane skeleton, with an exocyclic double bond, which distinguishes it from its isomer, α-pinene. nih.govchemicalbook.com
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Common Name | β-Pinene |
| Systematic IUPAC Name | 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane |
| Other Names | This compound, Nopinene, Pseudopinene |
| CAS Number | 127-91-3 |
| Molecular Formula | C₁₀H₁₆ |
Historical Context of Discovery and Initial Scientific Interest
The scientific journey of the pinenes, including the β-isomer, is intrinsically linked to the historical analysis of turpentine (B1165885). For centuries, turpentine, derived from the resin of pine trees, was a vital commodity used in solvents, varnishes, and folk medicine. Early chemists in the 19th century sought to understand the composition of this complex mixture.
Initial scientific interest was primarily driven by the desire to isolate and characterize the principal components of essential oils. Through fractional distillation of turpentine, chemists were able to separate two main isomeric hydrocarbons, which were named α-pinene and β-pinene. chemicalbook.comessentialoil.in β-Pinene was typically found to be the less abundant of the two isomers in turpentine oil. wikipedia.orgchemicalbook.com The elucidation of its bicyclic structure was a significant achievement in the early days of structural organic chemistry, contributing to the development of the isoprene rule and the broader understanding of terpene chemistry.
Significance within Contemporary Organic Chemistry and Natural Product Science
In modern science, this compound (β-pinene) holds considerable significance. It is one of the most abundant volatile organic compounds released by forest trees, playing a vital role in atmospheric chemistry and plant-insect interactions. wikipedia.org
From a chemical synthesis perspective, it is a valuable and renewable starting material. chemicalbook.com Its unique strained bicyclic structure and reactive exocyclic double bond make it a versatile precursor for a variety of other compounds. Industrially, it is used in the large-scale production of other aroma compounds. chemicalbook.com For example, the pyrolysis of β-pinene yields myrcene (B1677589), a key intermediate for the synthesis of fragrances and vitamins. wikipedia.orgchemicalbook.com Its reaction with formaldehyde (B43269) (the Prins reaction) produces nopol (B1679846), which can be acetylated to form nopyl acetate (B1210297), another commercially important fragrance material. wikipedia.orgchemicalbook.com
The compound is also a subject of research in biosynthesis and metabolic engineering. Scientists have successfully engineered microorganisms like E. coli to produce pinene from simple sugars, opening avenues for the sustainable production of this valuable chemical. wikipedia.orgacs.org The study of pinene synthases, the enzymes responsible for its production in plants, provides insights into the complex mechanisms of terpene biosynthesis. acs.orgnih.govwikipedia.org
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Odor | Woody, pine-like, resinous |
| Boiling Point | 166 °C (331 °F) |
| Melting Point | -61.5 °C (-78.7 °F) |
| Density | ~0.87 g/cm³ |
| Solubility | Insoluble in water; soluble in alcohol, ether, and other organic solvents |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Key Features |
|---|---|
| Infrared (IR) Spectroscopy | Data available, used for functional group identification. nist.govoptica.org |
| Mass Spectrometry (MS) | Major fragments observed at m/z 93, 41, 69, 39, 27. nih.gov |
| Nuclear Magnetic Resonance (¹H NMR) | Spectra available for detailed structural elucidation. chemicalbook.com |
| Raman Spectroscopy | Spectra have been recorded and analyzed alongside IR data. optica.org |
Structure
3D Structure
Properties
CAS No. |
514-95-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,5,5-trimethyl-6-methylidenecyclohexene |
InChI |
InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h6H,2,5,7H2,1,3-4H3 |
InChI Key |
FMXKKHBXBBAQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1=C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,5,5 Trimethyl 6 Methylene Cyclohexene
Total Synthesis Approaches and Strategies
The total synthesis of 1,5,5-trimethyl-6-methylene-cyclohexene has been approached from both chemical and biological standpoints. In nature, the biosynthesis of both α- and β-pinene originates from geranyl pyrophosphate. wikipedia.org This process involves the enzymatic cyclization of linaloyl pyrophosphate, an isomer of geranyl pyrophosphate, followed by the loss of a proton from the resulting carbocation intermediate. wikipedia.org This biosynthetic pathway represents an elegant and highly efficient total synthesis strategy developed by nature.
Researchers have also developed synthetic routes in the laboratory. One notable approach provides a general pathway to bicyclic monoterpenes and sesquiterpenes, including racemic α- and β-pinene. acs.org Furthermore, biotechnological approaches have emerged, with researchers at the Georgia Institute of Technology and the Joint BioEnergy Institute successfully engineering bacteria to produce pinene, demonstrating a synthetic biological route to the compound. wikipedia.org
Stereoselective and Enantioselective Synthesis
Given that this compound is a chiral molecule, the development of stereoselective and enantioselective synthetic methods is of paramount importance. Nature excels in this regard, with enzymatic processes yielding specific enantiomers of the compound. For instance, the enzymatic cyclization of geranyl pyrophosphate can be directed to form either (+)- or (-)-pinene, depending on the specific cyclase enzyme involved. nih.gov
In the laboratory, stereoselectivity is often achieved by utilizing chiral starting materials or catalysts. For example, (-)-β-pinene itself is a valuable starting material for stereoselective syntheses, such as in the preparation of eremophilane (B1244597) sesquiterpenoids. researchgate.net Moreover, β-pinene-based ligands have been employed in asymmetric catalysis, for instance, in the enantioselective allylation of imines using a π-allylpalladium complex. rsc.org Lipase-mediated resolution is another powerful technique used to separate enantiomers and obtain optically active building blocks for the synthesis of terpenoids. mdpi.com
Catalytic Reactions in Synthetic Routes
Catalysis plays a crucial role in many synthetic routes related to this compound, both in its formation and its subsequent transformations. One of the most common catalytic reactions is the isomerization of the more abundant α-pinene to the desired β-pinene. This transformation can be achieved using a variety of catalysts, including palladium supported on diatomite. google.com The isomerization can also be catalyzed by strong bases. wikipedia.org
Other important catalytic reactions involving β-pinene include:
Epoxidation: The conversion of β-pinene to β-pinene oxide, a valuable intermediate, can be efficiently catalyzed by heterogeneous catalysts like magnesium oxide (MgO) using hydrogen peroxide as the oxidant. researchgate.net
Cationic Polymerization: Lewis acids such as titanium tetrachloride (TiCl₄) can catalyze the cationic polymerization of β-pinene to produce poly(β-pinene), a bio-based polymer. nih.gov
Prins Reaction: The reaction of β-pinene with formaldehyde (B43269) to produce nopol (B1679846) is catalyzed by Lewis acids like zinc chloride (ZnCl₂). rsc.org
Palladium-Catalyzed Reactions: Palladium catalysts are used in reactions to aromatize the cyclohexenyl ring of β-pinene derivatives, a key step in the sustainable synthesis of commodity chemicals like paracetamol and ibuprofen. nih.gov
| Reaction | Catalyst | Reactant(s) | Product(s) |
| Isomerization | Palladium on diatomite | α-pinene | β-pinene |
| Epoxidation | MgO | β-pinene, H₂O₂ | β-pinene oxide |
| Cationic Polymerization | TiCl₄ | β-pinene | poly(β-pinene) |
| Prins Reaction | ZnCl₂ | β-pinene, formaldehyde | Nopol |
| Aromatization | Pd(0) | β-pinene derivatives | Aromatic compounds |
Chemical Precursors and Building Block Utilization in Synthesis
The primary natural precursor for the biosynthesis of this compound is geranyl pyrophosphate . wikipedia.org In chemical synthesis, a common precursor is its isomer, α-pinene , which is often more readily available from natural sources like turpentine (B1165885). google.com
This compound is itself a valuable and versatile building block in organic synthesis. Its rigid bicyclic structure and functionalizable double bond make it an excellent starting material for the synthesis of a wide range of other compounds. For example, it is a key starting material in the sustainable synthesis of the common painkillers paracetamol and ibuprofen . nih.govnews-medical.net The synthesis proceeds through a key intermediate, 4-isopropenylcyclohexanone (4-IPEC) , which is derived from β-pinene. news-medical.net
Furthermore, β-pinene is utilized as a monomer for the production of bio-based polymers and as a precursor for various fragrance and flavor compounds. chemtradeasia.com
Derivatization and Analogue Synthesis
The chemical modification of this compound to create derivatives and analogues is an active area of research, often aimed at discovering new properties and applications. A variety of derivatives can be synthesized by targeting the exocyclic double bond or other positions on the pinane (B1207555) skeleton.
One study focused on the synthesis of a series of amide and acylthiourea derivatives of β-pinene to enhance its antifungal activity against plant pathogens. mdpi.com This was achieved by first converting β-pinene to myrtanol (B1616370) via hydroboration, followed by oxidation to myrtanoic acid, which was then coupled with various amines or thioureas. mdpi.com
Other important derivatizations include:
Conversion to Nopol: The Prins reaction with formaldehyde yields nopol, which can be further acetylated to nopyl acetate (B1210297), a fragrance ingredient. wikipedia.org
Ozonolysis to Nopinone: The oxidative cleavage of the double bond with ozone provides (+)-nopinone, an important intermediate for the synthesis of more complex natural products. rsc.org
Polymerization: As mentioned earlier, β-pinene can be polymerized to form poly(β-pinene) and various copolymers. nih.govtum.de
These examples highlight the utility of this compound as a scaffold for generating a diverse range of molecules with tailored properties.
Natural Occurrence and Biosynthetic Pathways of 1,5,5 Trimethyl 6 Methylene Cyclohexene
Isolation from Botanical Sources
Presence in Plant Essential Oils
1,5,5-Trimethyl-6-methylene-cyclohexene is a prominent constituent of essential oils derived from a wide variety of plants. encyclopedia.pub Essential oils are concentrated hydrophobic liquids containing volatile chemical compounds from plants. The presence of β-pinene in these oils contributes significantly to their characteristic aromas. It is a major component in the liquid extracts of conifers, such as pine and fir needle oils. wikipedia.orgextractconsultants.com
The compound is also present, sometimes in trace amounts, in the essential oils of many non-coniferous plants. wikipedia.org For instance, it is found in the oils of rosemary, parsley, dill, basil, and yarrow. theoremchem.com Citrus peel oils, such as those from makrut lime, also contain β-pinene as a key component alongside limonene (B3431351). wikipedia.orgextractconsultants.com The essential oil of hops, crucial for the flavor and aroma of beer, also lists β-pinene as a major constituent. theoremchem.com Other notable sources include the essential oils of sage (Salvia spp.) and ironwort (Sideritis spp.). wikipedia.org
Distribution Across Plant Families and Species
The distribution of this compound spans numerous plant families and species, highlighting its widespread occurrence in the plant kingdom. It is particularly abundant in the Pinaceae family, being a primary component of turpentine (B1165885), the resin extracted from pine trees. wikipedia.orgessentialoil.in
Beyond conifers, the compound has been identified in a diverse array of plant species. The Lamiaceae family, known for its aromatic members, features several species containing β-pinene, including rosemary (Rosmarinus officinalis), basil (Ocimum spp.), sage (Salvia spp.), and Perilla frutescens. theoremchem.comencyclopedia.pubnih.govwikidata.org In the Apiaceae family, it is found in celery (Apium graveolens), coriander (Coriandrum sativum), and cumin (Cuminum cyminum). encyclopedia.pubwikidata.org The Rutaceae family is another significant source, with the compound being identified in the leaves of Glycosmis pentaphylla. thepharmajournal.com Further research has confirmed its presence in species such as Robinia pseudoacacia and Wedelia trilobata. wikidata.org
The following table summarizes the distribution of this compound across various plant families and species.
| Family | Species | Common Name |
| Pinaceae | Pinus spp. | Pine |
| Lamiaceae | Rosmarinus officinalis | Rosemary |
| Ocimum basilicum | Basil | |
| Salvia spp. | Sage | |
| Perilla frutescens | Perilla | |
| Apiaceae | Apium graveolens | Celery |
| Cuminum cyminum | Cumin | |
| Daucus carota | Carrot | |
| Rutaceae | Citrus spp. | Citrus (Lime, Lemon) |
| Glycosmis pentaphylla | Orangeberry | |
| Asteraceae | Artemisia tridentata | Big Sagebrush |
| Achillea millefolium | Yarrow | |
| Wedelia trilobata | Singapore Daisy | |
| Fabaceae | Robinia pseudoacacia | Black Locust |
| Piperaceae | Piper nigrum | Black Pepper |
This table is based on data from multiple sources. theoremchem.comwikipedia.orgencyclopedia.pubnih.govwikidata.orgthepharmajournal.com
Microbial Production and Metabolism
While predominantly known as a plant metabolite, this compound is also associated with microbial metabolic activities.
Fungal Metabolites
Certain fungi have demonstrated the ability to produce or biotransform pinenes. Research has indicated that some microorganisms, including fungi from the Aspergillus genus, have shown promising results in producing α- and β-pinene through biotransformation processes. encyclopedia.pub In studies analyzing the secondary metabolites of Penicillium expansum, various compounds have been identified, although direct production of this compound was not the primary focus, related compounds were noted. researchgate.net
Bacterial Metabolites
The production of this compound has also been identified in bacteria. Gas chromatography-mass spectrometry (GC-MS) analysis of metabolites from Klebsiella pneumoniae revealed the presence of the compound. researchgate.net Furthermore, researchers have successfully engineered bacteria to synthetically produce pinene, demonstrating the potential for microbial-based production systems. wikipedia.org Other studies on bacterial metabolism have identified related cyclohexene (B86901) derivatives. For example, the bacterium Rhodococcus sp. P1Y is known to metabolize abscisic acid into compounds such as 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid. semanticscholar.orgmdpi.com
Proposed Biosynthetic Mechanisms and Intermediates
The biosynthesis of this compound in plants follows the well-established terpene synthesis pathway. The primary precursor for all monoterpenes, including β-pinene, is geranyl pyrophosphate (GPP). wikipedia.orgessentialoil.in
The biosynthesis process involves the following key steps:
Isomerization : Geranyl pyrophosphate (GPP) is first isomerized to linaloyl pyrophosphate (LPP).
Cyclization : LPP undergoes a cyclization reaction, forming a carbocation intermediate.
Proton Loss : The process concludes with the loss of a proton from this carbocation equivalent, leading to the formation of the final β-pinene structure. wikipedia.orgessentialoil.in
This same pathway, originating from GPP, also leads to the formation of its isomer, α-pinene, with the specific enzyme involved dictating the final product. wikipedia.org
Environmental and Genetic Factors Influencing Natural Production
The quantity and composition of essential oils, including the concentration of this compound, are not static. They are dynamically influenced by a complex interplay of environmental and genetic factors. These factors can significantly alter the metabolic processes within the plant, leading to variations in the production of this monoterpene.
Environmental Factors:
Abiotic stresses such as temperature, light intensity, and water availability have been shown to impact the synthesis of secondary metabolites in plants. For instance, studies on various plant species have demonstrated that exposure to elevated temperatures can lead to an increase in the emission of monoterpenes. Similarly, light intensity can positively influence the accumulation of phytochemicals. Water stress has also been observed to trigger an increase in the production of secondary metabolites as a defense mechanism. The composition of essential oils in Perilla frutescens, a known producer of this compound, is notably affected by environmental conditions such as humidity, soil composition, temperature, and seasonal changes. nih.gov
Interactive Data Table: Impact of Environmental Stress on Terpenoid Production
| Environmental Factor | General Effect on Monoterpene Production | Specific Example |
| Temperature | Increased emission at higher temperatures | Enhanced monoterpene release in grapevines under heat stress. wur.nl |
| Light Intensity | Positive correlation with phytochemical accumulation | Increased accumulation of secondary metabolites with higher light exposure. nih.gov |
| Water Stress | Increased production of secondary metabolites | Plants under drought conditions often show elevated levels of defensive compounds. nih.gov |
| Soil Conditions | Influences overall plant health and metabolism | The nutrient and water content of soil can modulate essential oil composition. nih.gov |
Genetic Factors:
The genetic makeup of a plant is a fundamental determinant of its capacity to produce specific secondary metabolites. The expression of key enzymes in the biosynthetic pathway, such as β-phellandrene synthase, is under strict genetic control.
In Lavandula angustifolia (lavender), the expression of the β-phellandrene synthase gene is developmentally regulated, with higher transcript levels observed in younger leaves. nih.gov This indicates that the production of this compound is not uniform throughout the plant's life cycle.
Interactive Data Table: Genetic Regulation of this compound Production
| Genetic Factor | Role in Biosynthesis | Plant Species Example |
| β-phellandrene synthase gene | Catalyzes the final step in the synthesis of this compound. | Lavandula angustifolia nih.gov |
| Developmental Regulation | Gene expression varies with the age and tissue of the plant. | Higher expression in young leaves of Lavandula angustifolia. nih.gov |
| Monoterpene Biosynthesis Genes | Control the overall pathway leading to monoterpene production. | Genes G and H in Perilla frutescens. researchgate.net |
| DXS Gene Mutation | Affects the supply of precursors for terpenoid synthesis. | Increased monoterpene emission in grapevine. wur.nl |
Reactivity and Mechanistic Investigations of 1,5,5 Trimethyl 6 Methylene Cyclohexene
Electrophilic and Nucleophilic Reactions
The primary site of reactivity in β-pinene is the electron-rich exocyclic double bond, which readily participates in electrophilic addition reactions, acting as a nucleophile. rsc.org Conversely, reactions where the β-pinene skeleton acts as an electrophile are uncommon.
The reaction of β-pinene with electrophiles is often complicated by the strained four-membered ring, which can lead to skeletal isomerization. researchgate.net However, under certain conditions, the pinane (B1207555) skeleton can be retained. Acid-catalyzed hydration, for instance, proceeds through the protonation of the double bond to form a tertiary carbocation. This intermediate can then react with water or undergo rearrangement. rsc.org Similarly, in the presence of Brønsted or Lewis acids, β-pinene reacts with various alcohols to form ethers, such as α-terpinyl methyl ether. researchgate.net
A notable example of electrophilic addition that preserves the pinane structure is the reaction with thiols in the presence of a "soft" Lewis acid catalyst like zinc chloride. researchgate.net This reaction occurs regiospecifically to yield pinane-type sulfides, which are anti-Markovnikov addition products. The use of stronger acids, such as boron trifluoride etherate, leads to isomerization of the pinane structure into a menthane skeleton. researchgate.net
The electrophilic addition of halogens like chlorine and bromine to β-pinene proceeds via the expected mechanism for alkenes. The halogen molecule is polarized by the nucleophilic double bond, leading to the formation of a cyclic halonium ion intermediate. The subsequent attack by the halide anion occurs from the anti-face, resulting in vicinal dihalides. libretexts.org
Pericyclic Reactions and Rearrangements
β-Pinene undergoes several important transformations that fall under the category of pericyclic reactions and skeletal rearrangements, often initiated by heat or acid catalysts.
One of the most significant industrial reactions is the thermal isomerization of β-pinene to myrcene (B1677589), an acyclic monoterpene. researchgate.net This reaction, which occurs at high temperatures (500-600 °C), is a concerted, unimolecular electrocyclic reaction involving the cleavage of the strained cyclobutane (B1203170) ring. researchgate.netacs.org The pyrolysis can also lead to other isomerization products, including limonene (B3431351) and p-menthadienes. researchgate.net
Acid-catalyzed rearrangements of β-pinene are particularly complex and can yield a diverse mixture of monoterpenes. The reaction is initiated by the protonation of the exocyclic double bond to form the pinanyl cation. rsc.org This intermediate is at the crossroads of a complex network of carbocationic rearrangements, including Wagner-Meerwein shifts, which can lead to ring expansion or ring opening. rsc.orgrsc.org Depending on the reaction conditions (acid type, solvent, temperature), the product distribution can be controlled to favor specific isomers such as α-pinene, camphene, limonene, or terpinolene. rsc.orgrsc.org
| Catalyst/Solvent | Major Products | Reference |
| Sulfuric Acid / Acetic Acid | α-Terpinyl acetate (B1210297), Limonene, Terpinolene | rsc.org |
| Aqueous Mineral Acids | α-Terpineol, Borneol, Fenchyl alcohol | rsc.org |
| Photocatalytic (Pd@TiO₂) | α-Pinene (>99% selectivity) | rsc.org |
The ozonolysis of β-pinene is another key reaction that proceeds through a pericyclic mechanism. The initial step is a concerted [3+2] cycloaddition of ozone to the double bond, forming an unstable primary ozonide. rsc.orgaip.orgaip.org This intermediate rapidly decomposes and rearranges to form a carbonyl oxide, also known as the Criegee intermediate, and nopinone, which is a primary product. rsc.orgaip.org
The Prins reaction, involving the acid-catalyzed addition of formaldehyde (B43269) to β-pinene, is a valuable synthetic transformation. researchgate.netwikipedia.org The reaction proceeds via electrophilic attack of the protonated formaldehyde on the double bond, forming a β-hydroxyl carbocation. jk-sci.com This intermediate can then be trapped by a nucleophile or lose a proton to yield nopol (B1679846), an important allylic alcohol used in the fragrance industry. rsc.orgresearchgate.net The reaction mechanism involves a two-step process: protonation of formaldehyde followed by electrophilic attack, and subsequent deprotonation of the carbocation intermediate. researchgate.net
Oxidation and Reduction Chemistry
The oxidation of β-pinene can be achieved with a variety of reagents, leading to different functionalized products.
Ozonolysis, as mentioned previously, cleaves the exocyclic double bond to produce primarily nopinone. rsc.orgnih.gov This reaction is highly efficient and proceeds without isomerization of the pinane ring system because it does not involve cationic intermediates. rsc.orgnih.gov
Oxidation with potassium permanganate (B83412) (KMnO₄), often in the presence of sodium periodate (B1199274), also cleaves the double bond. This reaction hydroxylates the double bond, and the resulting diol is then cleaved by the periodate to yield nopinone. researchgate.netcdnsciencepub.com
Epoxidation of β-pinene, typically using peroxy acids like m-CPBA, forms β-pinene oxide. The epoxide is formed stereospecifically on the face opposite to the gem-dimethyl bridge. This strained epoxide is a versatile intermediate that can be rearranged under acidic or basic conditions to yield valuable products such as myrtanal, myrtenol, and perillyl alcohol. researchgate.net
In the atmosphere, β-pinene is readily oxidized by hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. The reaction with OH radicals is rapid, with an estimated atmospheric lifetime of about 3.8 hours. nih.gov These oxidation processes are key steps in the formation of secondary organic aerosols (SOA) in forested areas. rsc.org
The reduction of β-pinene primarily involves the hydrogenation of its double bond. Catalytic hydrogenation using various transition metals results in the formation of pinane. The stereochemical outcome depends on the catalyst used. For example, hydrogenation over palladium or platinum catalysts typically yields a mixture of cis-pinane (B1246623) and trans-pinane. researchgate.netresearchgate.net Nickel-based catalysts, such as Ni-B supported on activated carbon, have also been shown to be effective for the hydrogenation of β-pinene to pinane, a key intermediate for various chemicals and fuels. rsc.orgrsc.org
| Catalyst | Major Product(s) | Observations | Reference |
| Pd/C | α-Pinene, cis- & trans-Pinane | High isomerization activity | researchgate.net |
| Ru/C, Rh/C, Pt/C, Ir/C | cis- & trans-Pinane | Simultaneous hydrogenation and isomerization | researchgate.net |
| Ni-B/Activated Carbon | cis-Pinane | Good stability and catalytic activity | rsc.org |
Studies on Reaction Intermediates and Transition States
Understanding the transient species involved in the reactions of β-pinene is crucial for controlling product selectivity. Many studies have focused on characterizing these intermediates and their corresponding transition states, often employing computational chemistry.
In acid-catalyzed rearrangements, the tertiary pinanyl cation is the key initial intermediate formed upon protonation of the double bond. rsc.org This carbocation is highly prone to rapid rearrangements through low-energy transition states, leading to a cascade of other cationic intermediates, such as the bornyl and fenchyl cations, before ultimately forming stable products. rsc.orgrsc.org The stability of these carbocations dictates the major reaction pathways and product distributions.
The ozonolysis of β-pinene provides another well-studied example. After the initial cycloaddition, the primary ozonide decomposes to form a Criegee intermediate (a carbonyl oxide). aip.orgaip.org Quantum chemical calculations have shown that this process has an activation barrier of 12.2–17.5 kcal/mol. aip.orgnih.gov Theoretical studies have further revealed that the Criegee intermediate can exist as two distinct, non-interconvertible conformers with very different subsequent chemistries. rsc.org One conformer can undergo the typical "hydroperoxide channel" to produce OH radicals, while the other cannot, explaining why the OH yield from β-pinene ozonolysis is significantly lower than from α-pinene. rsc.org The yield of stabilized Criegee intermediates from β-pinene ozonolysis is estimated to be around 0.22. nih.govresearchgate.net
Computational methods, such as Density Functional Theory (DFT), have been used to model the transition states of various reactions. For the electrophilic addition of thiols catalyzed by zinc chloride, DFT calculations have been performed to determine the energies of the formation of the initial π-complex, the transition state, and the final product. researchgate.net
| Reaction Species | Method | Calculated Energy (kcal/mol) | Reference |
| π-Complex Formation | DFT | -1.5 | researchgate.net |
| Transition State | DFT | 18.5 | researchgate.net |
| Overall Reaction | DFT | -21.4 | researchgate.net |
These computational approaches allow for the mapping of potential energy surfaces, identification of saddle points corresponding to transition states, and calculation of activation energies, providing deep mechanistic insight that complements experimental findings. google.comucsb.edu
Advanced Analytical Methodologies for 1,5,5 Trimethyl 6 Methylene Cyclohexene in Complex Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation of 1,5,5-trimethyl-6-methylene-cyclohexene from other components in a mixture. The choice of technique is dictated by the complexity of the sample matrix and the analytical objective, whether it be qualitative profiling or precise quantification.
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This powerful method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, the volatile components of a sample are vaporized and separated based on their boiling points and affinities for a stationary phase within a capillary column. For a non-polar compound like this compound, a non-polar stationary phase, such as one composed of 5% phenyl-methylpolysiloxane, is often employed. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its preliminary identification. The Kovats retention index (RI) is a more standardized measure, and for this compound, a semi-standard non-polar retention index of 1338 has been reported.
Following separation by GC, the eluted compounds are introduced into the mass spectrometer. In the ion source, molecules are typically ionized by electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The mass spectrum of this compound (C10H16) exhibits a molecular ion peak (M+) at m/z 136, corresponding to its molecular weight. The fragmentation pattern provides structural information, and key fragments can be used for definitive identification by comparing the obtained spectrum with reference libraries such as the NIST Mass Spectral Library.
Below is an interactive table summarizing typical GC-MS parameters for the analysis of this compound in essential oils.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, ramped to 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Interface Temperature | 280 °C |
The following table presents a summary of the mass spectral data for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| Molecular Ion (M+) | m/z 136 |
| Key Fragment Ions | Information on specific fragment ions can be obtained from mass spectral databases. |
For exceptionally complex matrices where standard GC-MS may not provide sufficient resolution, more advanced hyphenated techniques are employed. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is a powerful tool for the analysis of intricate mixtures like essential oils. This technique utilizes two different GC columns with orthogonal separation mechanisms, providing a significantly enhanced separation capacity compared to single-dimension GC. This allows for the resolution of co-eluting compounds that would otherwise overlap, leading to more accurate identification and profiling of individual components, including isomers of this compound.
Quantitative Analysis and Validation Protocols
Accurate quantification of this compound is crucial in many applications. Gas chromatography, often with a flame ionization detector (GC-FID) or in selected ion monitoring (SIM) mode with a mass spectrometer (GC-MS-SIM), is the method of choice for quantitative analysis. The development of a robust quantitative method requires rigorous validation to ensure its accuracy, precision, and reliability.
Method validation is performed according to established guidelines, such as those from the Association of Official Analytical Chemists (AOAC). Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.
Accuracy: The closeness of the measured value to the true value, often determined through spike recovery studies where a known amount of the analyte is added to a blank matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
The following interactive table summarizes typical validation parameters for the quantitative analysis of terpenes using GC-based methods.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (RSD) | < 15% |
| LOD | Typically in the µg/mL range |
| LOQ | Typically in the µg/mL range |
Extraction and Sample Preparation Techniques for Natural Products
The successful analysis of this compound from natural products hinges on the efficiency of the extraction and sample preparation steps. The goal is to isolate the target analyte from the complex plant matrix while minimizing the co-extraction of interfering substances.
Several techniques are employed for the extraction of volatile compounds from plant materials:
Hydrodistillation: A traditional method for extracting essential oils. The plant material is boiled in water, and the steam, carrying the volatile compounds, is condensed and collected.
Solvent Extraction: This involves the use of an organic solvent to dissolve the target compounds from the plant matrix. The choice of solvent is critical and depends on the polarity of the analyte. For a non-polar compound like this compound, non-polar solvents like hexane (B92381) are suitable. Subsequent steps may include filtration and concentration of the extract, for example, using nitrogen blowdown.
Solid-Phase Microextraction (SPME): A solvent-free, versatile, and sensitive technique for extracting volatile and semi-volatile compounds. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample or directly immersed in a liquid sample. The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet for analysis. Different fiber coatings are available to target analytes with different polarities. For terpenes, a polydimethylsiloxane (B3030410) (PDMS) fiber is commonly used.
The table below provides a comparison of these common extraction techniques.
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Hydrodistillation | Separation of volatile compounds with steam | Well-established, suitable for large quantities | Can lead to thermal degradation of some compounds |
| Solvent Extraction | Dissolution of analytes in a suitable solvent | Efficient, versatile | Requires use of organic solvents, can co-extract interferences |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber | Solvent-free, sensitive, suitable for automation | Fiber can be fragile, matrix effects can be a concern |
Prior to analysis, plant samples often require drying to remove water, which can interfere with GC analysis. Common drying methods include air drying and oven drying at controlled temperatures (e.g., 40-60°C) to prevent the loss of volatile components.
Role in Biological Systems and Ecological Interactions: Mechanistic and Compositional Perspectives Excluding Clinical Applications
Contribution to the Chemical Profile of Natural Extracts
1,5,5-Trimethyl-6-methylene-cyclohexene is a constituent of the essential oils and volatile profiles of a diverse range of plant species and has also been identified in microorganisms. Its presence is often determined through techniques such as gas chromatography-mass spectrometry (GC-MS), which separates and identifies the individual components of complex volatile mixtures. The concentration of this compound can vary significantly depending on the species, geographical location, and environmental conditions.
The compound has been identified in the chemical profiles of the following organisms:
Perilla frutescens : This annual herb, commonly known as perilla or Korean perilla, has been reported to contain this compound. nih.gov
Glycosmis pentaphylla : The essential oil from the fresh leaves of this plant, also known as the orangeberry or gin berry, has been shown to contain this monoterpene. thepharmajournal.com
Robinia pseudoacacia : Commonly known as black locust, this tree is another plant species in which the compound has been detected.
Klebsiella pneumoniae : This bacterium is a notable microbial source where this compound has been identified as a metabolite. researchgate.net
Penicillium expansum : A methanolic extract of this fungus, a common blue mold on fruits, was also found to contain the compound. researchgate.net
The following interactive data table summarizes the occurrence of this compound in various natural sources as identified in scientific literature.
| Plant/Organism Name | Common Name | Part Used | Reference |
| Perilla frutescens | Perilla | Not Specified | nih.gov |
| Glycosmis pentaphylla | Orangeberry, Gin Berry | Fresh Leaves | thepharmajournal.com |
| Robinia pseudoacacia | Black Locust | Not Specified | |
| Klebsiella pneumoniae | N/A | N/A | researchgate.net |
| Penicillium expansum | Blue Mold | N/A | researchgate.net |
Involvement in Interspecies Chemical Communication (e.g., Plant-Insect Interactions, Microbial Ecology)
While direct studies on the role of this compound in interspecies chemical communication are limited, its nature as a volatile monoterpene strongly suggests its involvement in such interactions. Plants release a wide array of volatile organic compounds (VOCs) that mediate crucial ecological functions, including attracting pollinators, deterring herbivores, and even communicating with other plants. nih.govmdpi.com
Herbivore-induced plant volatiles (HIPVs) are a specific class of VOCs released by plants upon insect attack. mdpi.com These chemical signals can act as a defense mechanism by attracting the natural enemies of the herbivorous insects, thus providing indirect protection to the plant. scielo.org.mx Given that this compound is a monoterpene, a class of compounds frequently implicated in such interactions, it is plausible that it contributes to the blend of HIPVs in the plants that produce it.
In microbial ecology, volatile compounds are also known to play a role in communication and interaction. The identification of this compound in microorganisms like Klebsiella pneumoniae and Penicillium expansum suggests it may be involved in microbial signaling or interactions with their environment. researchgate.net
Biochemical Significance as a Metabolite (Focus on metabolic pathways, not physiological effects)
This compound is a monoterpene, a class of secondary metabolites synthesized in plants and other organisms through the terpenoid biosynthesis pathway. The biosynthesis of monoterpenes typically begins with the precursor molecules isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org
The biosynthesis of phellandrenes, which are structural isomers of this compound, proceeds via the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP). wikipedia.org This is followed by the cyclization of GPP, catalyzed by a specific terpene synthase, to form a menthyl cationic intermediate. Subsequent hydride shifts and an elimination reaction lead to the formation of either α-phellandrene or β-phellandrene. wikipedia.org The biosynthesis of this compound is expected to follow a similar enzymatic pathway, with a specific phellandrene synthase or a related monoterpene synthase being responsible for its formation from GPP. The expression of these synthases can be developmentally and transcriptionally regulated, as seen with β-phellandrene synthase in Lavandula angustifolia. nih.gov
Association with Bioactive Properties of Natural Mixtures (Emphasis on its presence and contribution to the overall chemistry of the mixture, not its individual efficacy or therapeutic use)
Natural extracts are a rich source of compounds with antimicrobial properties. This compound has been detected in several extracts that have demonstrated activity against various microorganisms.
The following interactive data table provides examples of natural extracts containing this compound or related compounds that have been reported to have antimicrobial activity.
| Source Organism | Type of Extract | Reported Antimicrobial Activity | Reference |
| Skimmia anquetilia | Methanolic Leaf Extract | Antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Staphylococcus aureus. | semanticscholar.org |
| Penicillium expansum | Methanolic Extract | Evaluated for antimicrobial activity. | researchgate.net |
| Klebsiella pneumoniae | Methanolic Extract | Evaluated for antimicrobial activity. | researchgate.net |
| Ruta chalepensis | Methanolic Leaf and Stem Extracts | Active against Salmonella sp. | phcogres.com |
| Allium hirtifolium | Hydromethanolic Extract | Effective against various pathogenic bacteria including MRSA and E. coli. | nih.gov |
Theoretical and Computational Chemistry of 1,5,5 Trimethyl 6 Methylene Cyclohexene
Electronic Structure Calculations and Conformational Analysis
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, energy, and the distribution of electrons. For 1,5,5-trimethyl-6-methylene-cyclohexene, methods like Density Functional Theory (DFT) would be employed to determine its most stable three-dimensional arrangement and electronic properties.
Conformational analysis is particularly crucial for cyclic systems like this one. The cyclohexene (B86901) ring is not planar and can adopt various conformations. The presence of bulky substituents—three methyl groups and a methylene (B1212753) group—will significantly influence the preferred conformation to minimize steric strain. For monosubstituted cyclohexanes, it is well-established that a substituent in an equatorial position is generally more stable than in an axial position due to the avoidance of 1,3-diaxial interactions. libretexts.org In the case of this compound, a computational conformational search would identify the global minimum energy structure, which is anticipated to be a half-chair or boat-like conformation, with the substituents arranged to minimize steric hindrance.
Table 1: Predicted Conformational Preferences of this compound
| Conformer | Substituent Positions | Relative Energy (Predicted) | Key Interactions |
| Chair-like (most stable) | Methyl groups in pseudo-equatorial positions | Low | Minimized 1,3-diaxial interactions |
| Boat-like (less stable) | Potential for flagpole interactions | High | Increased steric strain |
Quantum Chemical Predictions of Reactivity and Stability
Quantum chemistry provides powerful tools to predict the reactivity and kinetic stability of molecules through the calculation of various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the double bonds within the cyclohexene ring and the exocyclic methylene group are expected to be the primary sites of reactivity. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The areas around the double bonds are expected to be electron-rich and therefore susceptible to electrophilic attack.
Table 2: Calculated Reactivity Descriptors for a Model Substituted Cyclohexene
| Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability |
| Global Hardness | 2.85 eV | Measure of resistance to change in electron distribution |
| Electronegativity | 3.65 eV | Overall electron-attracting tendency |
| Electrophilicity Index | 2.34 eV | Propensity to accept electrons |
Note: These values are illustrative for a model compound and would need to be specifically calculated for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. An MD simulation of this compound would involve calculating the forces between atoms and using these to simulate the molecule's motion over time.
Such simulations could reveal the flexibility of the cyclohexene ring and the rotational barriers of the methyl groups. This is particularly relevant for understanding how the molecule might interact with other molecules or biological receptors. For instance, the dynamic behavior of the substituents on a cyclohexane (B81311) ring can significantly influence its chemical reactivity. nih.gov
Prediction of Chemical Properties and Interactions
Computational methods are widely used to predict a variety of physicochemical properties that are important for practical applications. For this compound, several such properties have been predicted and are available in chemical databases. These properties are crucial for understanding its behavior in different environments and its potential interactions.
These predicted values are derived from quantitative structure-property relationship (QSPR) models, which use the molecule's structure to estimate its properties. For example, the octanol-water partition coefficient (LogP) is a measure of a molecule's hydrophobicity, which is important in pharmacology and environmental science.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Weight | 136.23 g/mol | PubChem |
| Molecular Formula | C10H16 | PubChem |
| XLogP3 | 3.6 | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Refractive Index | 1.47 | ChemSpider |
| Boiling Point (Predicted) | 165-167 °C | ChemSpider |
| Density (Predicted) | 0.84 g/cm³ | ChemSpider |
Q & A
Q. What are the optimal synthetic routes for 1,5,5-trimethyl-6-methylene-cyclohexene, and how can yields be improved?
The compound is synthesized via acid-catalyzed cyclization of dihydro-α-ionone derivatives. A two-step method achieves 67% yield using 514-95-4 (dihydro-α-ionone) as a precursor under controlled thermal conditions . Alternative routes involve allylic rearrangement of 7,8-dihydro-γ-ionone derivatives with ethanol as a solvent, though yields vary due to competing isomerization pathways . To optimize yields, researchers should monitor reaction temperature (ideally 80–100°C) and consider Lewis acid catalysts (e.g., BF₃·Et₂O) to suppress side reactions.
Q. How can structural characterization of this compound be performed using spectroscopic methods?
- GC-MS : Use a non-polar column (e.g., HP-5MS) with a temperature program starting at 50°C (hold 2 min), ramping to 300°C at 5°C/min. The compound elutes at ~15.27 min (Kovats RI: 1056) .
- ¹³C NMR : Key signals include a methylene group at δ 110–115 ppm (C-6) and three methyl groups (δ 20–25 ppm) .
- IR : Absorbance at ~1640 cm⁻¹ confirms the exocyclic double bond .
Q. What are the natural sources of this compound, and how is it detected in complex matrices?
The compound is a minor volatile in Zanthoxylum bungeanum (Chinese prickly ash) and Eucalyptus globulus essential oils . For detection in plant extracts:
- Use solvent-free microwave extraction (SFME) to preserve thermally labile structures .
- Pair GC×GC-TOF/MS with spectral library matching (NIST 17) to resolve co-eluting terpenoids .
Advanced Research Questions
Q. How can contradictions in reported abundance levels of this compound across studies be resolved?
Discrepancies arise from extraction methods (e.g., SFME vs. hydrodistillation) and matrix effects. For example, SFME yields higher terpene retention compared to steam distillation . To address contradictions:
Q. What role does this compound play in bio-crude production via hydrothermal liquefaction (HTL)?
The compound forms during HTL of lipid-rich biomass (e.g., algae) through decarbonylation of cyclic terpenes. It contributes to fuel quality by increasing hydrocarbon content (HV ~44 MJ/kg) . Key parameters:
- Catalytic HTL with K₂CO₃ enhances yield (15–20% at 300°C) via decarboxylation .
- Monitor competing Diels-Alder reactions to avoid polymerization into heavier fractions.
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density at the methylene group (most reactive site) .
- Molecular Dynamics : Simulate interactions with zeolite catalysts (e.g., H-ZSM-5) to predict isomerization pathways .
- Docking Studies : Evaluate binding affinity with enzymes like cytochrome P450 for biodegradation modeling .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
